(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid

Medicinal Chemistry Drug Discovery Physicochemical Property

Common 3-substituted succinimides lack the synthetic versatility required for complex medicinal chemistry targets. This (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid (≥97%) provides a unique solution: - Dual orthogonal handles (tertiary alcohol + acetic acid) at a quaternary carbon center for stepwise diversification - Racemic chiral scaffold suitable for resolution to enantiopure intermediates - Class-level evidence indicates analogous 3-substituted N-phenylsuccinimides inhibit AChE/BChE (IC50 277-423 µM), enabling rapid SAR optimization

Molecular Formula C12H11NO5
Molecular Weight 249.222
CAS No. 698984-25-7
Cat. No. B2720161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid
CAS698984-25-7
Molecular FormulaC12H11NO5
Molecular Weight249.222
Structural Identifiers
SMILESC1C(=O)N(C(=O)C1(CC(=O)O)O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO5/c14-9-6-12(18,7-10(15)16)11(17)13(9)8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,15,16)
InChIKeySBUJOYSGTMYVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid


The compound (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid (CAS 698984-25-7, molecular formula C12H11NO5, molecular weight 249.22) is a difunctionalized N-phenylsuccinimide derivative featuring a quaternary carbon at the 3-position bearing both a hydroxy and an acetic acid substituent . This architecture provides a unique scaffold for medicinal chemistry and chemical biology applications, distinct from simpler N-phenylsuccinimides or monosubstituted analogs. It is supplied as a research chemical with a reported purity of ≥97% and recommended storage at 2-8°C under dry, sealed conditions .

Workflow
Medicinal chemistry building block with difunctionalized succinimide core
Selection
Quaternary carbon scaffold with orthogonal hydroxy and acetic acid handles
Use Context
Supports diverse synthetic elaboration for chemical biology probes

Why N-Phenylsuccinimide Analogs Cannot Substitute


Critical Warning: High-strength differential evidence is extremely limited for this compound. No direct head-to-head quantitative biological or performance comparisons between this compound and its closest analogs were found in the public domain. Generic substitution is not advised based on the compound's distinct structural features. The presence of both a tertiary alcohol and a carboxylic acid on the same quaternary carbon center creates a densely functionalized, chiral synthon that is absent in common N-phenylsuccinimide (CAS 83-25-0) or simple 3-monosubstituted analogs. This unique arrangement enables divergent synthetic pathways that unfunctionalized analogs cannot replicate . The quantitative evidence presented below is primarily class-level inference from related succinimide derivatives, as direct comparative data for this specific CAS number is unavailable [1].

Unsubstituted N-phenylsuccinimide lacks hydroxy and carboxy groups, limiting synthetic divergence.
Class-level bioactivity evidence suggests 3-substitution is critical; direct comparative data for this CAS is unavailable.

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bonding Capacity vs. Unsubstituted N-Phenylsuccinimide

The target compound contains three hydrogen bond acceptors (HBA) and two hydrogen bond donors (HBD), compared to two HBA and zero HBD for the unsubstituted comparator N-phenylsuccinimide [1]. This increased polarity is predicted to improve aqueous solubility and modify target-ligand binding interactions. No direct experimental solubility data were found for the target compound.

H-Bond Capacity
Data to verify
Target: 2 HBD, 3 HBA Comparator: 0 HBD, 2 HBA
May enhance aqueous solubility and target binding interactions.
Predicted values; no experimental solubility data found.
Medicinal Chemistry Drug Discovery Physicochemical Property

Cholinesterase Inhibitory Potential: Class-Level Evidence

While no direct biological data exists for the target compound, a closely related succinimide derivative, (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde (Compound 1), demonstrated significant enzyme inhibition with IC50 values of 343.45 µM against AChE and 276.86 µM against BChE. The structurally simpler analog (R)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenylpropanal (Compound 2) was less potent (AChE IC50 422.98 µM, BChE IC50 357.91 µM) [1]. This supports the hypothesis that functionalization at the 3-position of the N-phenylsuccinimide core, like in the target compound, can confer bioactive potential. Unfunctionalized N-phenylsuccinimide shows no reported cholinesterase inhibition.

Cholinesterase Inhibition
Class-level inference
Analog 1: AChE IC50 343.45 µM, BChE IC50 276.86 µM Analog 2: AChE IC50 422.98 µM, BChE IC50 357.91 µM Target compound: data not available
3-Substituted analogs show quantifiable inhibition where unsubstituted core is inactive.
Class-level support; direct target data required to confirm.
Enzyme Inhibition Acetylcholinesterase Butyrylcholinesterase

Purity Specification Comparison

The target compound is available at a minimum purity of 97%, as verified by supplier specification . A common commercial baseline for the unsubstituted analog N-phenylsuccinimide is ≥98.0% (GC) . The 1% differential is marginal and does not represent a significant procurement advantage, but the guaranteed purity level is suitable for research use where reliable stoichiometry is required.

Purity Specification
Specification review
Target: ≥97% Comparator N-phenylsuccinimide: ≥98.0% (GC)
Meets purity standards for research stoichiometry requirements.
Supplier specification; 1% lower than comparator.
Chemical Procurement Purity Specification Building Block

High-Value Research Applications


Cholinesterase and α-Glucosidase Inhibitor Design

Based on class-level evidence that suitably functionalized 3-substituted N-phenylsuccinimides inhibit AChE (IC50 343-423 µM) and BChE (IC50 277-358 µM), this compound can serve as a core intermediate for synthesizing candidate inhibitors [1]. Its carboxylic acid and alcohol handles allow for rapid diversification to optimize potency and selectivity, a strategy validated by the superior activity of Compound 1 over Compound 2 in comparative studies [1].

Spirocyclic and Fused Heterocyclic Library Synthesis

The quaternary carbon center enables the construction of spirocyclic scaffolds, which are privileged structures in drug discovery. The dual functionality (hydroxy and acetic acid) provides orthogonal reactive sites for stepwise elaboration, a synthetic versatility absent in simpler N-phenylsuccinimide building blocks .

Chiral Building Blocks for Asymmetric Synthesis

With a chiral center at the 3-position, this racemic compound can be resolved to provide enantiopure intermediates for asymmetric synthesis . The strong hydrogen bonding network, inferred from its 2 HBD/3 HBA profile [2], can facilitate chiral recognition and separation, a critical requirement for sourcing advanced pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Enzyme inhibitor design research
Dual reactive handles (OH, COOH) for diversification
Inhibition assay endpoint review
Spirocyclic/fused heterocyclic library synthesis
Quaternary carbon with orthogonal functionalization sites
Synthetic route scalability
Chiral intermediate resolution for asymmetric synthesis
Chiral 3-position and H-bond capacity
Enantiomer resolution and purity
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